1-(Chloromethoxy)-4-nitrobenzene

Descripción general

Descripción

1-(Chloromethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Chloromethoxy)-4-nitrobenzene, with the CAS number 14790-63-7, is a chemical compound that has garnered attention due to its potential biological activities and implications in toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

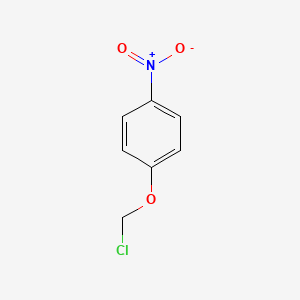

This compound is characterized by a nitro group (-NO2) and a chloromethoxy group (-OCH2Cl) attached to a benzene ring. The presence of these functional groups influences its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to undergo metabolic transformations in vivo. Key metabolic pathways include:

- Reduction of Nitro Group : The nitro group can be reduced to form amines, which are often more reactive and can interact with various biological macromolecules.

- Formation of Reactive Intermediates : Metabolites such as 4-chloroaniline are produced, which have been linked to toxicological effects such as methemoglobinemia and oxidative stress in cells .

Toxicological Studies

- Carcinogenicity : Long-term studies in rodents have indicated that exposure to this compound may increase the incidence of tumors, particularly vascular tumors in male and female mice . Although some studies reported no significant tumor incidence, the trend suggests potential carcinogenic properties at higher doses.

- Hematological Effects : Exposure has been associated with methemoglobinemia, where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. This condition can lead to symptoms such as cyanosis (bluish discoloration of skin) and fatigue .

- Genotoxicity : In vitro studies have shown that this compound induces chromosomal aberrations and sister chromatid exchanges in mammalian cells. It has also produced DNA strand breaks, indicating potential genotoxic effects .

Case Study 1: Rodent Studies

In a study conducted by Weisburger et al., groups of male Charles River CD rats were administered varying concentrations of this compound mixed with their feed over an extended period (18 months). The study observed:

- Low-Dose Group : 2,000 ppm initially, reduced to 250 ppm due to toxicity signs.

- High-Dose Group : Started at 4,000 ppm and reduced to 500 ppm.

- Findings : Increased incidence of interstitial cell tumors in testes was noted among males at higher doses, although not statistically significant .

Case Study 2: In Vitro Genotoxicity Testing

A series of tests using Salmonella typhimurium demonstrated that this compound produced a significant increase in mutations in specific strains (TA1535). This indicates its potential as a mutagenic agent under certain conditions .

Summary of Biological Activity

Propiedades

IUPAC Name |

1-(chloromethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTSFCVWZASDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706388 | |

| Record name | 1-(Chloromethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14790-63-7 | |

| Record name | 1-(Chloromethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.